3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a benzene ring. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials. The process may involve:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Substitution: Replacement of the diazonium group with a fluorine atom.
Carboxylation: Introduction of a carboxylic acid group.
Hydroxylation: Addition of a hydroxyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Esterification: Formation of esters by reacting with alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(4-Carboxy-3-fluorophenyl)-5-oxobenzoic acid.
Reduction: Formation of 3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives.
Esterification: Formation of esters such as methyl 3-(4-carboxy-3-fluorophenyl)-5-hydroxybenzoate.
Scientific Research Applications
3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-3-fluorophenylboronic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 4-Fluoro-3-hydroxybenzoic acid
Uniqueness
3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a carboxylic acid and a hydroxyl group on the benzene ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-carboxy-5-hydroxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIHYZGMIZQTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690924 |
Source
|
Record name | 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258615-77-8 |
Source
|
Record name | 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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